N-(2-methoxyethyl)-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Overview
Description
N-(2-methoxyethyl)-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine is a synthetic organic compound that belongs to the class of amines This compound features a complex structure with multiple functional groups, including a methoxyethyl group, a pyrazinyl group, and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyrazinyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazolyl group: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using methoxyethyl halides.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using amine coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine analogs: Compounds with similar structures but different substituents.
Other pyrazinyl compounds: Molecules containing the pyrazinyl group with different functional groups.
Other oxadiazolyl compounds: Molecules containing the oxadiazolyl group with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-10(2)18(6-7-19-3)9-12-16-13(17-20-12)11-8-14-4-5-15-11/h4-5,8,10H,6-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYNLMXPCAVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC)CC1=NC(=NO1)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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